molecular formula C21H21NO6 B1614652 Corlumine CAS No. 485-51-8

Corlumine

Cat. No. B1614652
CAS RN: 485-51-8
M. Wt: 383.4 g/mol
InChI Key: SZDGAZFTAUFFQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corlumine is a natural product found in Corydalis ophiocarpa, Adlumia fungosa, and other organisms with data available.

Scientific Research Applications

Pharmacological Actions and Chemical Structure

  • Corlumine, a phthalide isoquinoline alkaloid, has been studied for its pharmacological actions. It exhibits similarities in action with other chemically related alkaloids, including hydrastine and bicuculline. However, distinct differences in action are evident between corlumine and its stereoisomers, as well as other alkaloids due to chemical variations (Rice, 1938).

Quantum Chemical and Experimental Studies

  • A detailed study on Corlumine involved quantum chemical calculations and various experimental methods, including vibrational spectroscopy and thermal analysis. This research provides insights into the molecule's reactivity and structural properties. The study also examined Corlumine's electronic properties and its potential interactions in drug-receptor contexts (Mishra et al., 2014).

Isolation and Characterization

  • Corlumine has been isolated from various plants like Corydalis scouleri and Dicentra cucullaria. Its structural identity and isomerism with other alkaloids like adlumine have been established, contributing to the understanding of its pharmacological potential (Manske, 1936).

Synergistic Effects in Combination Studies

  • Research has indicated that certain alkaloids like corlumine, when used in combination with other compounds, can exhibit enhanced pharmacological effects. This opens possibilities for its use in synergistic therapeutic applications (Umar et al., 2016).

Role in Scientific Research and Analysis

  • While not directly related to Corlumine's pharmacological properties, research methodologies and analytical techniques utilized in the study of Corlumine have contributed to advancements in scientific research practices. These include the development of better analytical methods and research frameworks (Demydenko, 2020).

properties

IUPAC Name

6-(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-22-7-6-11-8-15(24-2)16(25-3)9-13(11)18(22)19-12-4-5-14-20(27-10-26-14)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZDGAZFTAUFFQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1C3C4=C(C5=C(C=C4)OCO5)C(=O)O3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964075
Record name 6-(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corlumine

CAS RN

485-51-8
Record name Corlumine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(6,7-Dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)-2H-furo[3,4-e][1,3]benzodioxol-8(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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